Cetophenicol

Description

Properties

CAS No. |

735-52-4 |

|---|---|

Molecular Formula |

C13H15Cl2NO4 |

Molecular Weight |

320.16 g/mol |

IUPAC Name |

N-[1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |

InChI |

InChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-12,17,19H,6H2,1H3,(H,16,20) |

InChI Key |

PKUBDVAOXLEWBF-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cetophenicol ; W 3746; W-3746; W3746. |

Origin of Product |

United States |

Foundational & Exploratory

Cetophenicol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetophenicol, a structural analog of chloramphenicol, is a synthetic compound with potential antimicrobial properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and insights into its pharmacological characteristics based on related compounds. Detailed methodologies for the synthesis and analysis of chloramphenicol analogs are presented to provide a framework for future research on this compound. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.

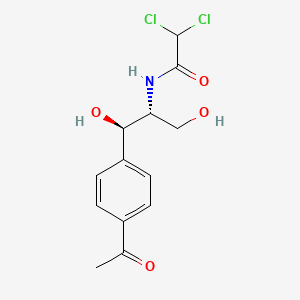

Chemical Structure and Identification

This compound is chemically known as N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide.[1] It shares the core 1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide structure with chloramphenicol, with the key difference being the substitution of the p-nitrophenyl group with a p-acetylphenyl group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide[1] |

| CAS Number | 735-52-4 |

| Molecular Formula | C₁₃H₁₅Cl₂NO₄[1] |

| SMILES | CC(=O)C1=CC=C(C=C1)--INVALID-LINK--NC(=O)C(Cl)Cl)O[1] |

| InChI | InChI=1S/C13H15Cl2NO4/c1-7(18)8-2-4-9(5-3-8)11(19)10(6-17)16-13(20)12(14)15/h2-5,10-12,17,19H,6H2,1H3,(H,16,20)/t10-,11-/m1/s1[1] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this compound is limited, some key properties have been predicted or are available from public databases.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 320.16 g/mol | PubChem[1] |

| Melting Point | Not available | - |

| Solubility | Not available | - |

| pKa | Not available | - |

| LogP (predicted) | 0.6 | PubChem[1] |

The predicted LogP value suggests that this compound has a relatively balanced hydrophilic-lipophilic character. Further experimental determination of its solubility in various aqueous and organic solvents, as well as its acid dissociation constant (pKa), is crucial for understanding its biopharmaceutical properties.

Pharmacological Properties (Inferred)

Due to the structural similarity to chloramphenicol and thiamphenicol, the pharmacological properties of this compound are likely to be comparable.

Mechanism of Action

It is hypothesized that this compound, like chloramphenicol, acts as a protein synthesis inhibitor. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds.[2] This mechanism of action is characteristic of the phenicol class of antibiotics.

Caption: Postulated mechanism of action for this compound.

Antimicrobial Spectrum

The antimicrobial spectrum of this compound has not been extensively reported. However, based on its structural similarity to chloramphenicol, it is expected to exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. To quantify its activity, the determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria is necessary.

Therapeutic Use

There is currently no established therapeutic use for this compound. An early study investigated its influence on antibody formation in mice, suggesting some immunomodulatory effects.[3] Further research is required to explore its potential as an antibacterial agent for therapeutic applications.

Synthesis and Manufacturing

General Synthetic Strategy for Chloramphenicol Analogs

The synthesis of chloramphenicol analogs often starts from a substituted benzaldehyde, which undergoes a series of reactions to build the propanediol backbone and introduce the amino and dichloroacetyl groups.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Chloramphenicol Analog (Example)

The following is a representative protocol for the synthesis of a chloramphenicol analog, which can be adapted for this compound. This protocol is for illustrative purposes and would require optimization.

-

Step 1: Synthesis of 1-(4-acetylphenyl)-2-nitroethanol. p-Acetylbenzaldehyde is reacted with nitromethane in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature for several hours.

-

Step 2: Synthesis of 1-(4-acetylphenyl)-2-nitro-1,3-propanediol. The product from Step 1 is reacted with formaldehyde in the presence of a base (e.g., calcium hydroxide).

-

Step 3: Reduction of the nitro group. The nitro group of the propanediol intermediate is reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst or sodium borohydride.

-

Step 4: Dichloroacetylation. The resulting aminopropanediol is then reacted with dichloroacetyl chloride or methyl dichloroacetate in the presence of a base (e.g., triethylamine) to yield the final product, this compound.

Analytical Methodologies

The analysis of this compound can be approached using standard analytical techniques employed for similar pharmaceutical compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.

Table 3: Example HPLC Method Parameters for Chloramphenicol Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate or acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270-280 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25-30 °C |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Run: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples.

-

Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound by constructing a calibration curve from the peak areas of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for confirming the structure of synthesized this compound.

Expected ¹H NMR Spectral Features:

-

Aromatic protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the p-acetylphenyl ring.

-

Propanediol backbone protons: A series of multiplets in the aliphatic region (typically 3-5 ppm) for the CH, CH₂, and OH protons.

-

Amide proton: A doublet in the region of 7-9 ppm.

-

Acetyl methyl protons: A singlet around 2.5 ppm.

-

Dichloroacetyl proton: A singlet around 6-7 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. Electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) would be a suitable technique. The expected molecular ion peak [M+H]⁺ would be at m/z 320.04.

Conclusion

This compound presents an interesting scaffold for the development of new antimicrobial agents, given its structural relationship to the well-established antibiotic chloramphenicol. This technical guide has summarized the currently available information on its chemical and physical properties and has provided a framework for its synthesis and analysis based on established methods for related compounds. Significant further research is required to fully characterize its physicochemical properties, elucidate its pharmacological profile, and establish its potential therapeutic utility. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers embarking on the further investigation of this promising compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Cetophenicol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cetophenicol, a chloramphenicol analog. Drawing from established methodologies for related compounds, this document outlines a plausible and detailed approach to its laboratory-scale preparation and subsequent purification to a high degree of purity. All quantitative data are summarized in tables for clarity, and key processes are visualized using diagrams.

Synthesis of this compound (D-threo-1-(p-acetylphenyl)-2-dichloroacetamido-1,3-propanediol)

The synthesis of this compound can be approached by adapting well-established methods used for the synthesis of chloramphenicol and its analogs. A common strategy involves the preparation of a key intermediate, the aminodiol, followed by dichloroacetylation.

Proposed Synthetic Pathway

A logical synthetic route to this compound starts from the readily available p-aminoacetophenone. The proposed pathway involves the following key transformations:

-

Diazotization and Azide Substitution: Conversion of the aromatic amino group to an azide.

-

Reduction of the Ketone: Stereoselective reduction of the ketone to a secondary alcohol.

-

Hydroxymethylation: Introduction of a hydroxymethyl group.

-

Reduction of the Azide: Conversion of the azide to the primary amine, yielding the aminodiol intermediate.

-

Dichloroacetylation: Amidation of the primary amine with a dichloroacetylating agent to yield the final product, this compound.

Experimental Protocol

The following is a detailed, step-by-step protocol for the synthesis of this compound.

Step 1: Synthesis of the Aminodiol Intermediate

The synthesis of the key intermediate, D-threo-1-(p-acetylphenyl)-2-amino-1,3-propanediol, is a critical stage. An efficient method starts from D-threo-1-(p-cyanophenyl)-2-acetamido-1,3-propanediol.

-

Reaction:

-

Dissolve 8 g of D-threo-1-(p-cyanophenyl)-2-acetamido-1,3-propanediol in 600 mL of anhydrous tetrahydrofuran (THF).

-

Add 300 mL of 0.8 M ethereal methyl lithium dropwise at -40°C over 4 hours with constant stirring.

-

After an additional 2 hours of stirring, quench the reaction by adding a solution of 100 g of ammonium sulfate in 100 mL of water over 1 hour.

-

Separate the organic layer. Extract the aqueous phase four times with 200 mL portions of a 1:1 ethyl acetate-THF mixture.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

-

Heat the residue with 300 mL of 10% sulfuric acid on a steam bath for 3 hours.

-

Cool the solution, wash twice with 25 mL portions of ethyl acetate, and then basify with ammonium hydroxide at 0-5°C.

-

Extract the aqueous solution five times with 150 mL portions of ethyl acetate.

-

Combine the extracts, dry over anhydrous sodium sulfate, and concentrate to approximately 25 mL.

-

Cool the solution to induce crystallization of the aminodiol intermediate.

-

Step 2: Dichloroacetylation to form this compound

-

Reaction:

-

Suspend the crude aminodiol intermediate in a suitable solvent such as methanol.

-

Add methyl dichloroacetate in a slight molar excess.

-

Heat the mixture at reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

The crude this compound will be obtained as a solid residue.

-

Summary of Reaction Parameters

| Parameter | Step 1: Aminodiol Synthesis | Step 2: Dichloroacetylation |

| Starting Material | D-threo-1-(p-cyanophenyl)-2-acetamido-1,3-propanediol | D-threo-1-(p-acetylphenyl)-2-amino-1,3-propanediol |

| Key Reagents | Methyl lithium, Ammonium sulfate, Sulfuric acid | Methyl dichloroacetate |

| Solvent | Tetrahydrofuran (THF), Ethyl acetate | Methanol |

| Reaction Temperature | -40°C to room temperature | Reflux |

| Reaction Time | ~7 hours | 4-6 hours |

| Work-up | Liquid-liquid extraction, Crystallization | Evaporation |

| Estimated Yield | 60-70% | 80-90% |

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. A combination of crystallization and chromatography is recommended for achieving high purity.

Purification Workflow

Experimental Protocols

2.2.1. Recrystallization

Recrystallization is an effective method for purifying crude this compound, particularly for removing less soluble or more soluble impurities.

-

Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent, such as a mixture of ethanol and water.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

2.2.2. Column Chromatography

For higher purity, or if recrystallization is insufficient, column chromatography is recommended.

-

Protocol:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the partially purified this compound in a minimum amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Purity Assessment

The purity of the synthesized this compound should be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to determine the purity of the final product. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point.

-

Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction and for checking the purity of column fractions. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

-

Melting Point: The melting point of the purified this compound should be determined and compared to the literature value. A sharp melting point range is indicative of high purity.

-

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy should be used to confirm the chemical structure of the synthesized compound.

Summary of Purification and Analysis Parameters

| Technique | Parameters | Expected Outcome |

| Recrystallization | Solvent System: Ethanol/Water or Ethyl Acetate/Hexane | Crystalline solid with improved purity. |

| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane gradient | Separation of this compound from impurities. |

| HPLC | Column: C18Mobile Phase: Acetonitrile/Water | Quantitative assessment of purity (e.g., >99%). |

| TLC | Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane | Qualitative assessment of purity and reaction monitoring. |

| Melting Point | N/A | Sharp melting point range consistent with a pure compound. |

| Spectroscopy | NMR, IR | Confirmation of the chemical structure. |

Cetophenicol: A Technical Guide to its Discovery, History, and Scientific Foundation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetophenicol, a synthetic derivative of the broad-spectrum antibiotic chloramphenicol, emerged from the intensive research efforts in the mid-20th century to modify and improve upon existing antibacterial agents. This technical guide provides a comprehensive overview of the discovery, history, and foundational science of this compound. While its clinical development and application have been limited compared to its parent compound, an examination of its scientific journey offers valuable insights into the structure-activity relationships of the phenicol class of antibiotics. This document consolidates the available chemical, biological, and historical data, presenting it in a structured format to serve as a resource for researchers in antibiotic development and medicinal chemistry.

Introduction

The discovery of chloramphenicol in 1947 from Streptomyces venezuelae marked a pivotal moment in the fight against bacterial infections.[1][2] Its broad spectrum of activity and unique chemical structure, featuring a nitrobenzene moiety, made it a subject of intense scientific scrutiny and chemical modification.[1] In this context, numerous derivatives were synthesized with the aim of enhancing efficacy, reducing toxicity, or altering pharmacokinetic properties. This compound, chemically known as N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, is one such derivative, distinguished by the substitution of the para-nitro group of chloramphenicol with an acetyl group.[3] This guide delves into the available scientific literature to construct a detailed account of this compound's origins and characteristics.

Discovery and History

The first notable biological study on this compound was published in 1968 by Freedman, Fox, and Willis.[4] Their research investigated the influence of both chloramphenicol and this compound on antibody formation in mice, indicating that early research on this compound extended beyond simple antibacterial screening to its potential immunomodulatory effects.[4] However, a comprehensive timeline of its development from initial synthesis to these biological studies remains fragmented in the public domain.

Chemical Properties and Synthesis

This compound shares the same D-threo stereochemical configuration as the biologically active chloramphenicol. The key structural difference is the presence of an acetyl group at the para-position of the phenyl ring, in place of the nitro group.

| Property | Value |

| IUPAC Name | N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide[3] |

| Molecular Formula | C13H15Cl2NO4[3] |

| Molecular Weight | 320.17 g/mol [5] |

| CAS Registry Number | 735-52-4[6] |

| Synonyms | Cetofenicol, W 3746, D-Threoacetomycetin, Acetylchloramphenicol[3] |

Table 1: Chemical and Physical Properties of this compound.

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, the general synthetic routes for chloramphenicol analogues are well-established. It is highly probable that its synthesis involves the preparation of the corresponding aminodiol precursor, 1-(4-acetylphenyl)-2-amino-1,3-propanediol, followed by dichloroacetylation of the amino group.

Figure 1: Postulated Final Step in the Synthesis of this compound. This diagram illustrates the likely final step in the synthesis of this compound, involving the dichloroacetylation of the aminodiol precursor.

Mechanism of Action

The mechanism of action of this compound has not been explicitly detailed in dedicated studies. However, as a close structural analogue of chloramphenicol, it is presumed to exert its antibacterial effect through a similar mechanism. Chloramphenicol functions by inhibiting bacterial protein synthesis.[7][8] It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[7][8][9] This binding obstructs the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation and halting the elongation of the polypeptide chain.[7][9]

Figure 2: Presumed Mechanism of Action of this compound. This diagram illustrates the presumed mechanism of action of this compound, based on its structural similarity to chloramphenicol.

Biological Activity and Experimental Data

The available quantitative data on the biological activity of this compound is sparse. The 1968 study by Freedman et al. provides some in vivo data in mice, but specific in vitro antibacterial data, such as Minimum Inhibitory Concentrations (MICs), are not readily found in the public domain for a wide range of bacterial species.

In Vivo Study: Influence on Antibody Formation

The study by Freedman, Fox, and Willis investigated the immunosuppressive effects of this compound in comparison to chloramphenicol. The experimental protocol involved administering the compounds to mice and subsequently challenging them with sheep red blood cells to elicit an antibody response.

Experimental Protocol: Hemolysin Formation in Mice (Freedman et al., 1968)

-

Animal Model: Female CF-1 mice.

-

Antigen: A single intraperitoneal injection of a 20% suspension of washed sheep red blood cells.

-

Drug Administration: Daily subcutaneous injections of the test compounds (Chloramphenicol or this compound) for a specified number of days.

-

Endpoint: Serum hemolysin titers were determined on day 5 after antigen injection.

The results of this study indicated that both chloramphenicol and this compound exhibited dose-dependent suppression of antibody formation.

| Compound | Daily Dose (mg) | Mean Titer (log2) | Percent Suppression |

| Control | - | 7.4 | 0% |

| Chloramphenicol | 1.0 | 5.8 | 21.6% |

| 2.0 | 4.5 | 39.2% | |

| 4.0 | 2.9 | 60.8% | |

| This compound | 1.0 | 6.2 | 16.2% |

| 2.0 | 5.1 | 31.1% | |

| 4.0 | 3.8 | 48.6% |

Table 2: Effect of Chloramphenicol and this compound on Hemolysin Formation in Mice (Data adapted from Freedman et al., 1968). [4]

Pharmacokinetics and Clinical Data

There is a notable absence of published data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound in either preclinical animal models or humans. Similarly, no clinical trials investigating the efficacy and safety of this compound for any indication have been identified in the available literature. This lack of data suggests that the development of this compound likely did not progress to the clinical stage, or if it did, the results were not published in accessible scientific journals. For context, the pharmacokinetics of the parent compound, chloramphenicol, have been extensively studied.[10][11][12][13]

Conclusion

References

- 1. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 2. First Broad-Spectrum Antibiotic Is Discovered | Research Starters | EBSCO Research [ebsco.com]

- 3. This compound | C13H15Cl2NO4 | CID 10358610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Influence of chloramphenicol and this compound on antibody formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. ldh.la.gov [ldh.la.gov]

- 8. What is the mechanism of Chloramphenicol? [synapse.patsnap.com]

- 9. What is the mechanism of Thiamphenicol? [synapse.patsnap.com]

- 10. Factors affecting the pharmacokinetics of parenteral chloramphenicol in enteric fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e-lactancia.org [e-lactancia.org]

- 13. Clinical Pharmacokinetics of Chloramphenicol and Chloramphenicol Succinate | Semantic Scholar [semanticscholar.org]

In Vitro Activity of Cetophenicol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetophenicol, also known as Cetofenicol, is a broad-spectrum antibiotic belonging to the amphenicol class, structurally related to Chloramphenicol. While specific and extensive in vitro studies on this compound are limited in publicly accessible scientific literature, its mechanism of action is understood to be analogous to that of Chloramphenicol, involving the inhibition of bacterial protein synthesis. This technical guide provides an overview of the presumed in vitro activity of this compound based on its classification, detailing the standard experimental protocols used to evaluate such compounds and illustrating the pertinent biological pathways. Due to the scarcity of direct quantitative data for this compound, this document focuses on the established knowledge of the amphenicol class of antibiotics to infer its expected antibacterial profile and mechanism.

Introduction

This compound is a synthetic antibiotic characterized by a dichloroacetamide moiety and an aromatic ketone structure. As a derivative of Chloramphenicol, it is classified as an inhibitor of protein biosynthesis. The primary target of the amphenicol class is the 50S ribosomal subunit in bacteria, leading to a bacteriostatic effect at therapeutic concentrations. This guide outlines the fundamental aspects of this compound's expected in vitro activity, including its presumed antibacterial spectrum and mechanism of action.

Presumed Mechanism of Action

This compound, like other amphenicols, is believed to exert its antibacterial effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery.

The key steps in the proposed mechanism of action are:

-

Entry into the Bacterial Cell: this compound is expected to passively diffuse across the bacterial cell membrane.

-

Binding to the 50S Ribosomal Subunit: Once inside the cytoplasm, this compound binds to the 50S subunit of the bacterial 70S ribosome.

-

Inhibition of Peptidyl Transferase: This binding interferes with the peptidyl transferase center, the enzymatic site responsible for forming peptide bonds between amino acids.

-

Blockade of Protein Elongation: By inhibiting peptide bond formation, this compound effectively halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis.

-

Bacteriostatic Effect: The cessation of protein production prevents bacterial growth and replication, resulting in a bacteriostatic action.

Caption: Workflow for Broth Microdilution MIC Assay.

4.1.2. Agar Dilution Method

-

Preparation of Agar Plates: Serial dilutions of this compound are incorporated into molten agar (e.g., Mueller-Hinton Agar) before it solidifies in Petri dishes.

-

Inoculum Preparation: A standardized bacterial suspension is prepared.

-

Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: Plates are incubated under appropriate conditions.

-

Reading Results: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.

Time-Kill Assays

Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal or bacteriostatic over time.

-

Experimental Setup: Test tubes containing broth with different concentrations of this compound (e.g., 1x, 2x, 4x MIC) and a growth control tube without the antibiotic are prepared.

-

Inoculation: All tubes are inoculated with a standardized bacterial suspension.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each tube.

-

Viable Cell Count: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The change in log10 CFU/mL over time is plotted for each concentration of this compound. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal activity.

dot

Caption: Workflow for a standard Time-Kill Assay.

Quantitative Data

As of the date of this publication, there is a significant lack of publicly available, peer-reviewed studies presenting comprehensive quantitative data (e.g., MIC50, MIC90 values) for this compound against a wide range of bacterial isolates. Researchers are encouraged to perform such studies to fully characterize the in vitro activity of this compound.

Conclusion

This compound is an amphenicol antibiotic with a presumed mechanism of action involving the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. While its chemical structure suggests a broad spectrum of antibacterial activity similar to Chloramphenicol, there is a notable absence of detailed in vitro data in the current scientific literature. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's in vitro efficacy. Further research is imperative to establish a comprehensive understanding of its antibacterial spectrum, potency, and potential clinical utility.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on the available information on the amphenicol class of antibiotics. The lack of specific data on this compound necessitates that the information presented be considered in the context of its chemical relatives. All laboratory work should be conducted in accordance with established safety and regulatory guidelines.

An In-depth Technical Guide to the Physicochemical Properties of Cetophenicol: Solubility and Stability

Disclaimer: Publicly available quantitative data on the solubility and stability of Cetophenicol is limited. This guide leverages data from the closely related and structurally similar compound, Chloramphenicol, to provide a comprehensive overview of the anticipated physicochemical properties and recommended analytical methodologies. The experimental protocols and data presented herein for Chloramphenicol serve as a surrogate to guide research and development activities for this compound.

Introduction

This compound, with the chemical name N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, is a derivative of Chloramphenicol. Understanding its solubility and stability is paramount for the successful development of robust and effective pharmaceutical formulations. This technical guide provides a detailed examination of these critical parameters, offering insights into analytical methodologies for their assessment and summarizing relevant data from its structural analog, Chloramphenicol.

Solubility Profile

Solubility of Chloramphenicol in Various Solvents

The following table summarizes the solubility of Chloramphenicol in a range of common pharmaceutical solvents. This data can be used to inform solvent selection for formulation development and analytical testing of this compound.

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Water | 2.5 | 25 |

| Ethanol | 250 | 25 |

| Propylene Glycol | 150.8 | Not Specified |

| Acetone | High | Not Specified |

| Methanol | High | Not Specified |

| Butanol | High | Not Specified |

| Ethyl Acetate | High | Not Specified |

| Ether | Fair | Not Specified |

| Benzene | Insoluble | Not Specified |

| Petroleum Ether | Insoluble | Not Specified |

| Vegetable Oils | Insoluble | Not Specified |

Note: "High" and "Fair" are qualitative descriptors found in the literature; specific quantitative values were not provided.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., water, ethanol, propylene glycol)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a scintillation vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

Calculate the solubility in mg/mL.

Workflow for Solubility Determination:

Stability Profile

The stability of a drug substance is a critical quality attribute that can be affected by various environmental factors such as temperature, humidity, light, and pH. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Stability of Chloramphenicol under Stress Conditions

The following table summarizes the stability of Chloramphenicol under various forced degradation conditions. This information is crucial for predicting the degradation pathways of this compound.

| Stress Condition | Reagents and Conditions | Observation |

| Acid Hydrolysis | 0.1 M HCl, 80°C, 2 hours | Stable |

| Base Hydrolysis | 0.1 M NaOH, 80°C, 2 hours | Degradation observed |

| Oxidative | 3% H₂O₂, Room Temperature, 24 hours | Degradation observed |

| Thermal | 90°C, 4 hours | Degradation observed |

| Photolytic | UV and visible light exposure | Degradation observed |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions and identify potential degradation products.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol or other suitable organic solvent

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 80°C) for a defined period. Neutralize the solution before analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 80°C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 90°C) for a defined period. Dissolve the sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of this compound to a combination of UV and visible light in a photostability chamber.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. A PDA detector can be used to assess peak purity, and an MS detector can be used to identify the mass of degradation products.

Workflow for Forced Degradation Studies:

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for the accurate quantification of the API and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method for Chloramphenicol

The following is an example of an HPLC method used for the analysis of Chloramphenicol and its degradation products. This method can serve as a starting point for developing a method for this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Column Temperature | 40°C |

| Injection Volume | 20 µL |

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Relationship of Method Validation Parameters:

Conclusion

While specific experimental data for this compound is scarce, this guide provides a comprehensive framework for its characterization based on data from the structurally similar compound, Chloramphenicol. The provided tables, experimental protocols, and workflows offer a solid foundation for researchers and drug development professionals to initiate solubility and stability studies for this compound. The development and validation of a robust, stability-indicating analytical method will be a critical first step in generating the necessary data to support formulation development and regulatory submissions.

Unveiling the Molecular Nuances: A Technical Comparison of Cetophenicol and Chloramphenicol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core molecular differences between cetophenicol and chloramphenicol, two closely related antibiotics. By examining their structural distinctions, physicochemical properties, and the resulting impact on their biological activity, this document provides a comprehensive resource for researchers in the field of antibiotic development and molecular pharmacology.

Core Structural Differences: The Phenyl Ring Substitution

The fundamental distinction between this compound and chloramphenicol lies in the substituent at the para-position of the phenyl ring. Both molecules share the same D-threo-2-dichloroacetamido-1,3-propanediol side chain, which is crucial for their antibacterial activity. However, chloramphenicol possesses a nitro (-NO₂) group, whereas this compound features an acetyl (-COCH₃) group at this position.[1][2][3][4] This seemingly minor alteration has significant implications for the electronic properties and, consequently, the biological and toxicological profiles of the two compounds.

Below is a visual representation of their molecular structures.

Caption: Molecular structures of Chloramphenicol and this compound.

Comparative Physicochemical Properties

The difference in the phenyl ring substituent directly influences the physicochemical properties of this compound and chloramphenicol. A summary of these properties is presented in the table below.

| Property | This compound | Chloramphenicol | Reference(s) |

| Molecular Formula | C₁₃H₁₅Cl₂NO₄ | C₁₁H₁₂Cl₂N₂O₅ | [1][5] |

| Molecular Weight ( g/mol ) | 320.17 | 323.13 | [2][5] |

| Melting Point (°C) | 128-129 | 149-153 | [6][7] |

| LogP (Octanol/Water Partition Coefficient) | ~0.6 | ~1.14 | [1][8] |

| Topological Polar Surface Area (Ų) | 86.6 | 112 | [1][9] |

| pKa | Not available | 5.5 | [2] |

| Water Solubility | Not available | 2.5 g/L (at 25°C) | [10] |

Mechanism of Action: A Shared Target with Potential Nuances

Both chloramphenicol and its analogue, this compound, are understood to exert their bacteriostatic effect by inhibiting bacterial protein synthesis.[9][10] The core mechanism involves binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). This binding event physically obstructs the A-site, preventing the proper positioning of aminoacyl-tRNA and thereby inhibiting the formation of peptide bonds.[9][11]

While the primary target is the same, the difference in the electronic nature of the p-substituent (electron-withdrawing nitro group in chloramphenicol versus the less electron-withdrawing acetyl group in this compound) may subtly influence the binding affinity and the overall inhibitory potency. The nitro group in chloramphenicol is known to be a key contributor to its potent antibiotic activity.[1][8] Studies on chloramphenicol analogues have shown that replacement of the nitro group often leads to a reduction in antibacterial efficacy.[1][8]

The following diagram illustrates the generalized workflow for comparing the biological activity of these two molecules.

Caption: Logical workflow for the comparative analysis of this compound and Chloramphenicol.

Antibacterial Spectrum and Potency: A Call for Direct Comparative Data

Toxicity Profile: The Critical Role of the Nitro Group

A major limiting factor in the clinical use of chloramphenicol is its association with serious, and sometimes fatal, blood dyscrasias, including aplastic anemia. This toxicity is strongly linked to the presence of the p-nitro group, which can be metabolically reduced to toxic intermediates that damage bone marrow stem cells.

Given that this compound lacks this nitro moiety, it is hypothesized to have a more favorable toxicity profile. The acetyl group is generally less prone to metabolic activation to cytotoxic species compared to the nitro group. However, a direct comparative toxicological assessment of this compound and chloramphenicol is necessary to confirm this hypothesis.

Experimental Protocols for Comparative Analysis

To rigorously evaluate the molecular differences and their biological consequences, a series of well-defined experimental protocols are required.

Determination of Minimum Inhibitory Concentrations (MIC)

-

Objective: To quantify and compare the antibacterial potency of this compound and chloramphenicol against a panel of clinically relevant bacteria.

-

Methodology:

-

Bacterial Strains: A standardized panel of Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

-

Culture Conditions: Bacteria are cultured in appropriate broth media (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

-

Drug Dilutions: Serial two-fold dilutions of this compound and chloramphenicol are prepared in the broth medium in 96-well microtiter plates.

-

Inoculation and Incubation: The bacterial suspension is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Ribosome Binding Assay

-

Objective: To compare the binding affinity of this compound and chloramphenicol to the bacterial 50S ribosomal subunit.

-

Methodology:

-

Isolation of Ribosomes: 50S ribosomal subunits are purified from a suitable bacterial strain (e.g., E. coli).

-

Radiolabeling: A radiolabeled version of one of the antibiotics (e.g., [³H]-chloramphenicol) is used.

-

Competition Assay: A constant concentration of the radiolabeled antibiotic is incubated with the 50S ribosomal subunits in the presence of increasing concentrations of the unlabeled competitor (either this compound or unlabeled chloramphenicol).

-

Separation and Quantification: The ribosome-bound and free radiolabeled antibiotic are separated (e.g., by ultrafiltration), and the amount of bound radioactivity is quantified.

-

Data Analysis: The data is used to calculate the inhibitory concentration (IC₅₀) for each compound, which reflects its binding affinity.

-

In Vitro Toxicity Assay on Human Hematopoietic Stem Cells

-

Objective: To compare the potential hematotoxicity of this compound and chloramphenicol.

-

Methodology:

-

Cell Culture: Human hematopoietic stem cells (e.g., CD34+ cells) are cultured in appropriate media.

-

Drug Exposure: The cells are exposed to a range of concentrations of this compound and chloramphenicol for a defined period.

-

Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT or PrestoBlue assay.

-

Data Analysis: The concentration of each compound that causes a 50% reduction in cell viability (IC₅₀) is determined and compared.

-

Conclusion

The primary molecular difference between this compound and chloramphenicol—the substitution of a p-acetyl group for a p-nitro group—is predicted to have a profound impact on their biological profiles. While both are expected to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, the alteration in the electronic properties of the phenyl ring likely modulates the antibacterial potency and significantly reduces the potential for hematotoxicity. To fully elucidate these differences and to ascertain the therapeutic potential of this compound, direct, quantitative comparative studies, as outlined in the experimental protocols, are essential. Such research will provide invaluable data for the rational design of safer and more effective antibiotics.

References

- 1. This compound | C13H15Cl2NO4 | CID 10358610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chloramphenicol - Wikipedia [en.wikipedia.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Chloramphenicol [sitem.herts.ac.uk]

- 8. Thiamphenicol | C12H15Cl2NO5S | CID 27200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Chloramphenicol - LKT Labs [lktlabs.com]

- 10. Structural insights into context-dependent inhibitory mechanisms of chloramphenicol in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chloramphenicol CAS#: 56-75-7 [m.chemicalbook.com]

Pharmacokinetics and pharmacodynamics of Cetophenicol

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Chloramphenicol

Disclaimer: The compound "Cetophenicol" as specified in the user request is not a recognized pharmaceutical agent. This document provides a comprehensive analysis of Chloramphenicol , a well-documented antibiotic, which is presumed to be the intended subject of the query.

Introduction

Chloramphenicol is a broad-spectrum bacteriostatic antibiotic with a history of effective use against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its clinical application is reserved for serious infections where other, safer antibiotics are not suitable, primarily due to the risk of severe adverse effects. This guide provides a detailed technical overview of the pharmacokinetic and pharmacodynamic properties of chloramphenicol, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

Chloramphenicol is characterized by its excellent absorption and wide distribution throughout the body.[3] Its pharmacokinetic profile can be influenced by the formulation administered and the physiological condition of the patient.

Absorption

Chloramphenicol is readily absorbed when administered orally.[4] The oral formulation is typically the crystalline powder or a palmitate ester, which is hydrolyzed in the small intestine to active chloramphenicol before absorption.[4] The intravenous formulation is a succinate ester, which is a prodrug that is converted to the active form in the body.[5]

Distribution

Chloramphenicol is a small, lipid-soluble molecule that is approximately 60% bound to plasma proteins in healthy adults.[6][7] It has a large apparent volume of distribution and effectively penetrates all body tissues, including the central nervous system.[6] Concentrations in the brain and cerebrospinal fluid can reach 30% to 50% of the average body concentration, even without meningeal inflammation, and can increase to as high as 89% with inflamed meninges.[6] The highest concentrations of the drug are found in the liver and kidneys.[1][6]

Metabolism

The primary site of chloramphenicol metabolism is the liver, where it is conjugated to the inactive metabolite, chloramphenicol glucuronate.[6][8] This metabolic pathway is crucial for the drug's detoxification and elimination. Chloramphenicol is also a potent inhibitor of the cytochrome P450 isoforms CYP2C19 and CYP3A4, which can lead to significant drug-drug interactions.[6][8]

Excretion

The majority of a chloramphenicol dose is excreted in the urine as the inactive glucuronide metabolite.[6][8] Only a small fraction, between 5% and 15%, is excreted as unchanged, active chloramphenicol.[7] The intravenous prodrug, chloramphenicol succinate, is more readily excreted unchanged by the kidneys than the active base, leading to lower blood levels of active drug when administered intravenously compared to orally.[6][8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for chloramphenicol.

Table 1: General Pharmacokinetic Parameters of Chloramphenicol

| Parameter | Value | Reference |

| Bioavailability (Oral) | 75-90% | [6] |

| Protein Binding | 60% (in healthy adults) | [6][7] |

| Elimination Half-Life | 1.6 - 3.3 hours | [6] |

| Apparent Volume of Distribution | 0.6 - 1.0 L/kg | [7][9] |

| Peak Plasma Concentration (Oral, 15 mg/kg) | 10 - 20 µg/mL | [10] |

| Time to Peak Plasma Concentration (Oral) | 2 - 3 hours | [10] |

| Clearance | 3.57 ± 1.72 ml/min/kg (normal bilirubin) | [7] |

Table 2: Pharmacokinetic Parameters in Special Populations

| Population | Parameter | Value | Reference |

| Patients with Liver Impairment | Clearance | 1.99 ± 1.49 ml/min/kg (elevated bilirubin) | [7] |

| Cirrhotic Patients | Protein Binding | 42.2 ± 6.8% | [7] |

| Premature Neonates | Protein Binding | 32.4 ± 8.2% | [7] |

| Neonates (40 mg/kg oral dose) | Peak Plasma Concentration | 20 - 24 µg/mL | [10] |

Pharmacodynamics

Chloramphenicol's antibacterial effect stems from its ability to inhibit protein synthesis in susceptible bacteria.[11]

Mechanism of Action

Chloramphenicol is a bacteriostatic agent that binds to the 50S subunit of the bacterial 70S ribosome.[1][11] This binding occurs at the peptidyl transferase center, specifically at the A2451 and A2452 residues of the 23S rRNA.[6] By binding to this site, chloramphenicol inhibits the peptidyl transferase enzyme, which is responsible for forming peptide bonds between amino acids during protein synthesis.[1][11] This action prevents the elongation of the polypeptide chain, thereby halting bacterial growth.[6][11]

Caption: Mechanism of action of Chloramphenicol.

Experimental Protocols

This section details the methodologies for key experiments related to the pharmacokinetic and pharmacodynamic assessment of chloramphenicol.

Determination of Chloramphenicol in Plasma by High-Performance Liquid Chromatography (HPLC)

This method is used to quantify the concentration of chloramphenicol in biological samples like plasma.

Protocol:

-

Sample Preparation:

-

To a 0.1 mL plasma sample, add an equal volume of 1.0 N sodium acetate buffer (pH 4.6).

-

Extract the mixture with 1 mL of ethyl acetate containing an internal standard (e.g., 5-ethyl-5-p-tolylbarbituric acid).

-

Vortex the mixture and centrifuge.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the HPLC system.[12]

-

-

Chromatographic Conditions:

-

Column: A reverse-phase column such as a C18 column is typically used.[2]

-

Mobile Phase: A mixture of phosphate buffer and a polar organic solvent like acetonitrile is common. For example, a mobile phase of phosphate buffer (100 mM, pH 2.5) and acetonitrile (75:25, v/v) can be used.[2]

-

Flow Rate: A typical flow rate is 1.5 mL/min.[2]

-

Detection: UV detection at 270 nm is suitable for chloramphenicol.[2]

-

-

Quantification:

-

A calibration curve is generated using standard solutions of chloramphenicol of known concentrations.

-

The peak area of chloramphenicol in the sample is compared to the calibration curve to determine its concentration.

-

Caption: Workflow for HPLC analysis of Chloramphenicol.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of chloramphenicol.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

-

Inoculum Preparation:

-

Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).

-

Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

-

Interpretation:

-

The MIC is the lowest concentration of chloramphenicol at which there is no visible growth of the bacteria. For bacteriostatic antibiotics like chloramphenicol, pinpoint growth at the bottom of the well may be disregarded.[13]

-

Caption: Workflow for MIC determination.

Conclusion

Chloramphenicol remains a potent antibiotic with well-defined pharmacokinetic and pharmacodynamic properties. Its excellent tissue penetration makes it a viable option for treating serious infections in specific clinical scenarios. However, its use is significantly limited by the potential for severe toxicity, necessitating careful patient monitoring and dose adjustments, particularly in populations with impaired metabolic function. The experimental protocols outlined in this guide provide a framework for the continued study and evaluation of this important, albeit challenging, therapeutic agent.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. africanjmpr.com [africanjmpr.com]

- 4. revvity.com [revvity.com]

- 5. Clinical pharmacokinetics of chloramphenicol and chloramphenicol succinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chloramphenicol acetyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Chloramphenicol - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Assay of chloramphenicol acetyl transferase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. e-lactancia.org [e-lactancia.org]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Cetophenicol: An In-depth Technical Guide on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetophenicol is a synthetic antibiotic structurally related to the amphenicol class of drugs, which includes the well-characterized compounds Chloramphenicol and Thiamphenicol. While specific research on this compound is limited, its structural similarity to these established protein synthesis inhibitors allows for a strong inference of its potential therapeutic targets and mechanism of action. This technical guide consolidates the available information on the amphenicol class to provide a detailed overview of the likely biological activities of this compound, intended to inform further research and drug development efforts.

The primary mode of action for amphenicol antibiotics is the inhibition of bacterial protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By targeting this fundamental process, these antibiotics exhibit broad-spectrum activity against a variety of bacterial pathogens.

Inferred Mechanism of Action

Based on the well-documented mechanism of Chloramphenicol and Thiamphenicol, this compound is presumed to act as a bacteriostatic agent by reversibly binding to the 50S ribosomal subunit. This interaction occurs at the peptidyl transferase center (PTC), the active site responsible for catalyzing the formation of peptide bonds between amino acids. The binding of this compound is thought to sterically hinder the proper positioning of the aminoacyl-tRNA in the A-site of the ribosome, thereby preventing the elongation of the polypeptide chain and effectively halting protein synthesis. This disruption of protein production is detrimental to bacterial growth and replication.

Potential Therapeutic Targets

The primary therapeutic target of this compound is the bacterial 70S ribosome , specifically the 50S ribosomal subunit . Within the 50S subunit, the key binding site is the peptidyl transferase center (PTC) . This target is highly conserved across a broad range of bacteria, which accounts for the broad-spectrum activity of related amphenicol antibiotics.

Quantitative Data: Antibacterial Activity of Related Amphenicols

| Antibiotic | Bacterial Species | MIC Range (µg/mL) | Reference |

| Chloramphenicol | Staphylococcus aureus | 0.06 - 128 | [1] |

| Streptococcus pneumoniae | 2 - 16 | [1] | |

| Escherichia coli | 0.015 - 10,000 | [1] | |

| Haemophilus influenzae | Moderately Active | [2] | |

| Neisseria meningitidis | More Active than Tetracyclines | [2] | |

| Salmonella typhi | Highly Active (resistance is common) | [2] | |

| Bacteroides fragilis | More Active than Tetracyclines | [2] | |

| Thiamphenicol | Streptococcus pneumoniae | 2 | [3] |

| Staphylococcus aureus | 32 | [3] | |

| Escherichia coli | 32 | [3] | |

| Haemophilus influenzae | 0.25 | [3] | |

| Neisseria gonorrhoeae | Effective | [4] | |

| Mycoplasma genitalium | 1 - 64 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the therapeutic potential of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7]

Protocol: Broth Microdilution Method [8][9]

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration.

-

Serial Dilutions: Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antibiotic concentrations across the plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Ribosome Binding Assay

This assay is used to determine the binding affinity of a compound to the bacterial ribosome.

Protocol: Competitive Binding Assay with a Fluorescently Labeled Probe [10]

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., Escherichia coli) through differential centrifugation and purification.

-

Fluorescent Probe: Utilize a fluorescently labeled antibiotic that is known to bind to the 50S ribosomal subunit (e.g., BODIPY-erythromycin).

-

Binding Reaction: In a suitable buffer, incubate the purified ribosomes with the fluorescent probe at a fixed concentration until equilibrium is reached.

-

Competition: Add increasing concentrations of unlabeled this compound to the ribosome-probe mixture.

-

Measurement: Measure the fluorescence polarization or anisotropy of the samples. As this compound competes with the fluorescent probe for binding to the ribosome, the fluorescence polarization will decrease.

-

Data Analysis: Plot the change in fluorescence polarization as a function of the this compound concentration to determine the half-maximal inhibitory concentration (IC50), from which the binding affinity (Ki) can be calculated.

Peptidyl Transferase Inhibition Assay

This assay directly measures the inhibition of the peptidyl transferase activity of the ribosome.

Protocol: "Fragment Reaction" Assay

-

Components:

-

Purified 70S ribosomes or 50S ribosomal subunits.

-

A "donor" substrate: A short mRNA fragment (e.g., AUG) and N-formyl-[35S]methionyl-tRNAfMet (f-[35S]Met-tRNA) to form a complex in the P-site.

-

An "acceptor" substrate: Puromycin, an aminoacyl-tRNA analog.

-

Reaction buffer containing appropriate concentrations of Mg2+ and K+.

-

-

Reaction Setup:

-

Pre-incubate the ribosomes with the mRNA fragment and f-[35S]Met-tRNA to form the initiation complex.

-

Add increasing concentrations of this compound to the reaction mixture and incubate.

-

-

Initiation of Peptidyl Transfer: Add puromycin to the reaction mixture to initiate the formation of f-[35S]Met-puromycin.

-

Extraction and Quantification: Stop the reaction and extract the f-[35S]Met-puromycin into an organic solvent (e.g., ethyl acetate). The radioactivity in the organic phase is then quantified using liquid scintillation counting.

-

Data Analysis: The amount of f-[35S]Met-puromycin formed is proportional to the peptidyl transferase activity. Plot the percentage of inhibition as a function of this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Mechanisms

Caption: Inferred mechanism of action for this compound in a bacterial cell.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship: Target and Effect

Caption: Logical relationship of this compound's target and its biological effect.

Conclusion

While direct experimental data on this compound remains to be published, its structural analogy to Chloramphenicol and Thiamphenicol provides a strong foundation for predicting its therapeutic targets and mechanism of action. It is highly probable that this compound functions as a broad-spectrum antibiotic by inhibiting bacterial protein synthesis through binding to the peptidyl transferase center of the 50S ribosomal subunit. The experimental protocols and data presented in this guide offer a framework for the systematic evaluation of this compound's antibacterial properties and its potential as a therapeutic agent. Further research is warranted to confirm these inferred properties and to fully characterize its efficacy and safety profile.

References

- 1. In vitro activity of chloramphenicol and thiamphenicol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro activity of thiamphenicol against drug-susceptible and drug-resistant strains of Mycoplasma genitalium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 7. litfl.com [litfl.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. osti.gov [osti.gov]

Cetophenicol spectroscopic analysis (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of Cetophenicol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an antibiotic and an analogue of chloramphenicol. Its chemical name is N-[(1R,2R)-1-(4-acetylphenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide, with the molecular formula C₁₃H₁₅Cl₂NO₄.[1] Accurate structural elucidation and characterization are critical for drug development, quality control, and regulatory compliance. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the analysis of this compound. It includes detailed experimental protocols and expected data to serve as a valuable resource for researchers.

Chemical Structure of this compound:

(Note: C6H4 represents a para-substituted benzene ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule.[2] Both ¹H (proton) and ¹³C NMR are essential for the structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the general steps for acquiring high-resolution NMR spectra of small organic molecules like this compound.[3][4]

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean vial before transferring to the NMR tube.[3][5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This process minimizes spectral line broadening.

-

Set acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.[6]

-

Acquire the spectrum. For ¹³C, broadband proton decoupling is typically used to produce a spectrum of singlets.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the TMS reference signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Expected ¹H NMR Data (Predicted)

The following table outlines the predicted proton NMR chemical shifts for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons |

| ~ 8.0 - 8.2 | d | 1H | Amide NH |

| ~ 7.9 | d | 2H | Aromatic H (ortho to acetyl) |

| ~ 7.5 | d | 2H | Aromatic H (meta to acetyl) |

| ~ 6.5 | s | 1H | Dichloro-substituted CH |

| ~ 5.0 | d | 1H | Benzylic CH (OH) |

| ~ 4.3 | m | 1H | CH (NH) |

| ~ 3.7 | m | 2H | CH ₂(OH) |

| ~ 2.6 | s | 3H | Acetyl CH ₃ |

| (variable) | br s | 2H | OH protons |

Expected ¹³C NMR Data (Predicted)

The following table outlines the predicted carbon-13 NMR chemical shifts for this compound.

| Chemical Shift (δ, ppm) | Assigned Carbon |

| ~ 198 | Acetyl C =O |

| ~ 165 | Amide C =O |

| ~ 145 | Aromatic C (para to acetyl) |

| ~ 138 | Aromatic C (ipso to acetyl) |

| ~ 129 | Aromatic C H (ortho to acetyl) |

| ~ 127 | Aromatic C H (meta to acetyl) |

| ~ 75 | Benzylic C H(OH) |

| ~ 67 | Dichloro-substituted C H |

| ~ 62 | C H₂(OH) |

| ~ 57 | C H(NH) |

| ~ 27 | Acetyl C H₃ |

NMR Analysis Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This is a common and simple method for acquiring IR spectra of solid samples.[1]

-

Sample Preparation :

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small, powdered amount of the this compound sample directly onto the ATR crystal.

-

-

Instrument Setup and Data Acquisition :

-

Lower the instrument's anvil to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

Acquire the spectrum. The instrument typically scans the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).[8] Multiple scans are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis :

-

The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify the major absorption bands and correlate them to the specific functional groups present in this compound.

-

Expected IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl groups (-OH) |

| 3350 - 3250 | Medium | N-H Stretch | Amide (-NH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic ring |

| 2960 - 2850 | Medium | C-H Stretch | Aliphatic (sp³) |

| ~ 1700 | Strong | C=O Stretch | Amide (Amide I band) |

| ~ 1680 | Strong | C=O Stretch | Ketone (acetyl group) |

| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic ring |

| ~ 1540 | Medium | N-H Bend | Amide (Amide II band) |

| 800 - 600 | Strong | C-Cl Stretch | Dichloro group |

IR Analysis Workflow Diagram

Caption: Workflow for FT-IR spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[10]

Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules like this compound, often keeping the molecular ion intact.

-

Sample Preparation :

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile/water.

-

The solvent should be volatile and compatible with the mass spectrometer.

-

-

Instrument Setup and Data Acquisition :

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[5]

-

A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.

-

As the solvent evaporates, ions (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) are generated and enter the mass analyzer.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

-

A detector records the abundance of each ion.

-

-

Data Analysis :

-

Identify the molecular ion peak to confirm the molecular weight of this compound (C₁₃H₁₅Cl₂NO₄, MW ≈ 320.17 g/mol ).

-

If fragmentation is induced (e.g., in-source CID or MS/MS), analyze the resulting fragment ions to deduce structural features of the molecule.[10] The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments.

-

Expected Mass Spectrometry Data

| m/z Value (approx.) | Ion | Proposed Fragment Structure |

| 320/322/324 | [M+H]⁺ | Intact protonated molecule |

| 277/279 | [M+H - CH₃CO]⁺ | Loss of the acetyl group |

| 202/204 | [M+H - C₂H₂Cl₂NO]⁺ | Cleavage of the amide side chain |

| 149 | [C₉H₉O₂]⁺ | Acetylphenyl-CH(OH) fragment |

| 121 | [C₈H₉O]⁺ | Acetylphenyl fragment |

| 43 | [CH₃CO]⁺ | Acetyl cation (often a prominent peak) |

Note: Isotopic peaks (e.g., M+2, M+4) are expected for fragments containing two chlorine atoms.

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis of this compound.

References